molecular formula C7H15NO3 B1267816 (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 53104-32-8

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Cat. No. B1267816
CAS RN: 53104-32-8
M. Wt: 161.2 g/mol
InChI Key: FZKNPLIAARFREX-UHFFFAOYSA-N
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Patent
US08202511B2

Procedure details

Tris hydrochloride (51 g, 324 mmol) was suspended in dry DMF (100 ml) and 2,2-dimethoxypropane (39 g, 374 mmol) was added followed by para-toluenesulfonic acid (2.6 g, 13.5 mmol). The mixture was stirred in a sealed flask for 18 h at ambient temperature when a clear solution resulted. Triethylamine (2.5 ml) was added and solvent evaporated. The viscous crude was dissolved in triethylamine (40 ml) and ethyl acetate (750 ml) added and the white precipitate of ammonium salts was filtered off after stirring for 30 mins. The filtrate was evaporated to give the product as a colourless liquid in approx. 85% yield.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].Cl.CO[C:12](OC)([CH3:14])[CH3:13].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C>CN(C=O)C>[NH2:7][C:2]1([CH2:5][OH:6])[CH2:3][O:4][C:12]([CH3:14])([CH3:13])[O:8][CH2:1]1 |f:0.1|

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
COC(C)(C)OC
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred in a sealed flask for 18 h at ambient temperature when a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The viscous crude was dissolved in triethylamine (40 ml)
ADDITION
Type
ADDITION
Details
ethyl acetate (750 ml) added
FILTRATION
Type
FILTRATION
Details
the white precipitate of ammonium salts was filtered off
STIRRING
Type
STIRRING
Details
after stirring for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1(COC(OC1)(C)C)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.